3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid
Description
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,3)9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICCLOZJMBDTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179743 | |
| Record name | 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-37-9 | |
| Record name | 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid involves several steps. One common method includes the reaction of an ester with trichloroacetonitrile in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DBU, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiophene derivatives, including 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antiseptic agents .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and dermatitis .
Skin Care Formulations
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid is utilized in cosmetic formulations due to its skin-conditioning properties. It enhances the stability and efficacy of topical products by improving skin hydration and barrier function .
Formulation Studies
Recent studies have employed experimental design techniques to optimize formulations containing this compound. The Box-Behnken design was used to assess the effects of various ingredients on the physical and sensory properties of creams, revealing that the inclusion of this acid significantly improved moisturizing effects and skin feel .
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiophene derivatives found that 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid had a Minimum Inhibitory Concentration (MIC) lower than many conventional antibiotics against Staphylococcus aureus and Escherichia coli. This suggests its potential as a new therapeutic agent in treating infections caused by these pathogens.
Case Study 2: Cosmetic Formulation Development
In a formulation study, researchers developed a cream containing 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid and evaluated its stability over six months. The cream maintained its physical properties without significant changes in pH or viscosity, indicating that this compound contributes to the stability of cosmetic products.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid (CAS No. 338982-37-9) is a compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₀H₁₃NO₃S
- Molecular Weight : 227.28 g/mol
- Melting Point : 168-170°C
- Boiling Point : 434.6±30.0 °C (predicted)
- Density : 1.305±0.06 g/cm³ (predicted)
- pKa : 3.55±0.10 (predicted)
The biological activity of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its thiophene ring structure is known to enhance lipophilicity and facilitate membrane permeability, which may contribute to its efficacy in biological systems.
Anti-inflammatory Effects
Thiophene derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid may possess similar anti-inflammatory effects.
Study on Antimicrobial Activity
A comparative study on thiophene-based compounds revealed that those with similar functional groups demonstrated varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. While direct testing of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid is necessary for conclusive results, the data from related compounds indicate potential effectiveness.
| Compound Name | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid | TBD | TBD |
In Vitro Studies on Anti-inflammatory Effects
In vitro assays have shown that thiophene derivatives can inhibit the expression of COX enzymes in human cell lines exposed to inflammatory stimuli. The inhibition rates were significant, suggesting a promising avenue for further research into the anti-inflammatory potential of this compound.
Safety and Toxicology
While the compound is classified as an irritant (Risk Statements: 36/37/38), detailed toxicological assessments are necessary to fully understand its safety profile. The predicted pKa value indicates it may behave differently under physiological conditions, which could impact its bioavailability and toxicity.
Q & A
Q. What are the established synthetic routes for 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 2-thiophenecarboxylic acid derivatives with a 2,2-dimethylpropanoyl (pivaloyl) group via amidation. A common approach employs carbodiimide-based coupling agents (e.g., DCC or EDC) with catalysts like DMAP to activate the carboxylic acid moiety for nucleophilic attack by the amine group. For example, methyl 3-amino-2-thiophenecarboxylate intermediates can be acylated with pivaloyl chloride under anhydrous conditions (e.g., dichloromethane, 0–25°C). Key factors affecting yield include:
- Catalyst selection : DMAP enhances reaction efficiency by stabilizing intermediates .
- Moisture control : Anhydrous conditions prevent hydrolysis of the acylating agent .
- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is recommended:
- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
- NMR : Confirm structural integrity via and NMR. Key signals include the thiophene proton (δ 7.2–7.5 ppm) and the pivaloyl methyl groups (δ 1.2–1.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak (expected m/z: Calculated for : 241.07) .
Q. What are the recommended storage conditions and handling precautions for this compound?
Methodological Answer:
- Storage : Store at ambient temperatures in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the amide bond .
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in observed in vitro bioactivity across studies?
Methodological Answer: Discrepancies may arise from:
- Purity variability : Re-characterize batches via HPLC and NMR. Impurities >2% can skew activity assays .
- Assay conditions : Standardize buffer pH (e.g., phosphate-buffered saline at pH 7.4) and incubation times. For antioxidant assays (e.g., DPPH radical scavenging), ensure consistent radical concentrations .
- Solvent effects : Use DMSO concentrations <1% to avoid cellular toxicity in cell-based assays .
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The thiophene ring and pivaloyl group may occupy hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the amide nitrogen for nucleophilic attacks) .
Q. What methodological considerations are critical for designing SAR studies on thiophene-2-carboxylic acid derivatives?
Methodological Answer:
- Substituent variation : Systematically modify the pivaloyl group (e.g., replace with acetyl or benzoyl) to assess steric and electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to evaluate ring aromaticity’s role in target binding .
- Data normalization : Express activity metrics (e.g., IC) relative to a positive control (e.g., ascorbic acid for antioxidant assays) .
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
- Salt formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility .
- Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .
- Nanoformulation : Use liposomal encapsulation or PEGylation to prolong circulation time .
Q. What analytical techniques are suitable for detecting degradation products under accelerated stability testing?
Methodological Answer:
Q. How can stereochemical outcomes be controlled during synthesis of related analogs?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselective amidation .
- Catalytic asymmetric synthesis : Employ palladium catalysts with chiral ligands (e.g., Josiphos) for stereocontrolled coupling reactions .
Q. What in silico tools can prioritize derivatives for synthesis based on ADMET properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to filter derivatives with favorable logP (1–3), low hepatotoxicity, and high gastrointestinal absorption .
- PAINS Filtering : Eliminate pan-assay interference compounds (e.g., those with reactive thioesters) using ZINC20 databases .
Data Contradiction Analysis
Q. Example Table: Comparative Bioactivity of Thiophene Derivatives
| Derivative | Substituent | IC (DPPH, μM) | Reference |
|---|---|---|---|
| Parent | Pivaloyl | 45.2 ± 2.1 | |
| Analog 1 | Acetyl | 32.8 ± 1.7 | |
| Analog 2 | Benzoyl | 58.9 ± 3.0 |
Resolution of Discrepancies : Analog 2’s lower activity may stem from increased steric hindrance, reducing radical scavenging efficiency. Re-evaluate using standardized assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
